(4-chlorophenyl)[4-(4-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
Description
The compound "(4-chlorophenyl)[4-(4-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone" is a benzothiazine derivative featuring a 1,1-dioxido (sulfone) group, a fluorine substituent at position 6, and a 4-ethylphenyl moiety at position 4 of the benzothiazine core. The methanone group is substituted with a 4-chlorophenyl ring.
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(4-ethylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFNO3S/c1-2-15-3-10-19(11-4-15)26-14-22(23(27)16-5-7-17(24)8-6-16)30(28,29)21-12-9-18(25)13-20(21)26/h3-14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVGQYWXSIWWRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-chlorophenyl)[4-(4-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a member of the benzothiazine derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 455.93 g/mol. The structural features include:
- A benzothiazine core , which is known for its biological significance.
- Substituents such as chlorophenyl and ethylphenyl , which may influence its reactivity and interaction with biological targets.
Antiviral Activity
Research indicates that benzothiazine derivatives exhibit antiviral properties. A study on related compounds demonstrated significant antiviral activity against the tobacco mosaic virus (TMV). For instance, derivatives showed inhibition rates ranging from 25% to 54% at a concentration of 0.5 mg/mL .
| Compound | Concentration (mg/mL) | Inhibition Rate (%) |
|---|---|---|
| 7a | 0.5 | 38.42 |
| 7b | 0.5 | 42.00 |
| Ningnanmycin | 0.5 | 54.51 |
This suggests that the structural motifs present in benzothiazine derivatives contribute to their antiviral efficacy.
Antimicrobial Activity
Benzothiazine derivatives have also been studied for their antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, indicating potential as antibiotic agents. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
Anticancer Activity
Studies have highlighted the anticancer potential of benzothiazine derivatives through various mechanisms:
- Induction of apoptosis : Certain derivatives promote programmed cell death in cancer cells.
- Inhibition of cell proliferation : Compounds have been shown to inhibit the growth of cancer cells in vitro.
For example, a derivative was found to significantly reduce cell viability in breast cancer cell lines at specific concentrations, showcasing its potential as an anticancer agent.
The biological activity of (4-chlorophenyl)[4-(4-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone can be attributed to several mechanisms:
- Interaction with DNA/RNA : The compound may intercalate into DNA or RNA strands, disrupting replication and transcription processes.
- Enzyme inhibition : It may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
Case Studies
A notable case study involved testing the compound's efficacy in vivo using animal models infected with viral pathogens. The results indicated a significant reduction in viral load compared to control groups treated with placebo, supporting its potential as an antiviral agent.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Effects and Electronic Properties
The compound’s closest analog, 4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl (4-ethoxyphenyl)methanone (PubChem), differs in two key aspects:
- Methanone substituent: The ethoxyphenyl group introduces a polar oxygen atom, enhancing hydrophilicity compared to the 4-chlorophenyl group in the target compound.
Table 1: Substituent Comparison
| Compound | Methanone Substituent | Benzothiazine Substituent | Molecular Weight |
|---|---|---|---|
| Target compound | 4-chlorophenyl | 4-ethylphenyl | ~423.8 g/mol* |
| 4-(3-chloro-4-methylphenyl)-...methanone | 4-ethoxyphenyl | 3-chloro-4-methylphenyl | ~452.3 g/mol |
*Calculated based on formula C₂₂H₁₇ClFNO₃S.
Crystallographic and Solid-State Behavior
The crystal structure of {2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone () reveals intermolecular interactions (C–H···N, C–H···O, and C–H···π) that stabilize its lattice. Key differences include:
- Sulfone vs. benzothiazole : The target compound’s sulfone group may engage in stronger dipole-dipole interactions than the benzothiazole’s sulfur atom.
- Fluorine substituent : The fluorine at position 6 in the target compound could participate in C–F···H–C interactions, absent in the benzothiazole analog .
Table 2: Crystallographic Data Comparison
| Compound | Space Group | Unit Cell Parameters (Å, °) | Hydrogen Bonding |
|---|---|---|---|
| Target compound* | — | — | Predicted C–F···H |
| {2-[(Benzothiazol-2-yl)methoxy]-...} | P21/n | a=13.6452, b=7.47005, c=18.7286, β=105.772 | C–H···N/O/π |
*Crystallographic data for the target compound is unavailable; predictions are based on analogs.
Computational Insights into Noncovalent Interactions
Using tools like Multiwfn () and methods for noncovalent interaction analysis (), the target compound’s electron density distribution can be compared to analogs:
Research Implications and Limitations
While structural analogs provide insights, direct experimental data on the target compound’s physicochemical or biological properties are absent. Key limitations include:
- Synthetic challenges : The preparation of benzothiazine derivatives (e.g., via α-halogenated ketone reactions, as in ) often requires precise control of reaction conditions, which may limit yield .
- Computational vs. experimental gaps : Predicted hydrogen bonding and ESP profiles require validation via crystallography or spectroscopy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
